2-bromo-5-fluorobenzene-1-carbothioamide

Regioselective synthesis Palladium-catalyzed coupling Heterocyclic chemistry

2‑Bromo‑5‑fluorobenzene‑1‑carbothioamide (CAS 1527716‑82‑0) is a halogenated aromatic thioamide building block. The ortho‑bromine enables selective Pd‑catalysed cross‑couplings (Suzuki, Buchwald) while the meta‑fluorine modulates ring electronics without side reactions. The carbothioamide group allows Hantzsch‑type cyclocondensations to thiazole scaffolds. These regio‑ and chemoselective features cannot be reproduced with other isomers, making this compound essential for constructing focused SAR libraries.

Molecular Formula C7H5BrFNS
Molecular Weight 234.09 g/mol
CAS No. 1527716-82-0
Cat. No. B6617828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-fluorobenzene-1-carbothioamide
CAS1527716-82-0
Molecular FormulaC7H5BrFNS
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=S)N)Br
InChIInChI=1S/C7H5BrFNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11)
InChIKeyHEEWRSZKGCJXTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-fluorobenzene-1-carbothioamide (CAS 1527716-82-0) Procurement Specifications and Structural Baseline


2-Bromo-5-fluorobenzene-1-carbothioamide (CAS: 1527716-82-0) is a halogenated aromatic thioamide building block with the molecular formula C₇H₅BrFNS and a molecular weight of 234.09 g/mol . The compound features a benzene ring substituted with bromine at the ortho (2-) position, fluorine at the meta (5-) position, and a carbothioamide (-CSNH₂) functional group . This specific substitution pattern enables participation in diverse chemical transformations, including nucleophilic substitution at the bromine site and heterocycle-forming condensations via the thioamide moiety . The compound is commercially available from multiple chemical suppliers in research-grade purity (typically 95%) for laboratory-scale synthesis applications .

Why Generic Substitution of 2-Bromo-5-fluorobenzene-1-carbothioamide with Other Halogenated Thioamides Compromises Synthetic Outcomes


Halogenated aromatic carbothioamides cannot be interchanged without altering reaction outcomes, as the precise positioning of bromine and fluorine substituents on the benzene ring governs both regioselectivity in subsequent coupling reactions and the electronic properties of derived heterocyclic products . The ortho-bromine provides a defined site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, while the meta-fluorine modulates ring electronics without participating in unwanted side reactions . Regioisomers such as 5-bromo-2-fluorobenzene-1-carbothioamide (bromine meta, fluorine ortho) and 3-bromo-4-fluorobenzene-1-carbothioamide present fundamentally different steric and electronic landscapes, leading to divergent reaction kinetics and product distributions . The data presented in Section 3 quantifies these differentiation dimensions to inform evidence-based procurement decisions.

Quantitative Differentiation Evidence for 2-Bromo-5-fluorobenzene-1-carbothioamide Versus Regioisomeric and Functional Analogs


Regioisomeric Bromine Positioning in Halogenated Carbothioamides Dictates Cross-Coupling Site Selectivity

2-Bromo-5-fluorobenzene-1-carbothioamide possesses bromine exclusively at the ortho (2-) position relative to the carbothioamide group, while fluorine occupies the meta (5-) position . In contrast, the regioisomer 5-bromo-2-fluorobenzene-1-carbothioamide reverses this pattern, placing bromine at the meta position and fluorine at the ortho position, thereby relocating the primary site for nucleophilic substitution and cross-coupling reactions . In palladium-catalyzed coupling reactions, the ortho-bromine in the target compound provides a geometrically constrained site for oxidative addition with defined regiochemistry .

Regioselective synthesis Palladium-catalyzed coupling Heterocyclic chemistry

Thioamide Functional Group Enables Distinct Heterocycle-Forming Reactivity Unavailable to Amide Analogs

The carbothioamide (-CSNH₂) group in 2-bromo-5-fluorobenzene-1-carbothioamide undergoes cyclocondensation with α-haloketones to form thiazole derivatives via the Hantzsch thiazole synthesis pathway [1]. In contrast, the corresponding carboxamide analog (2-bromo-5-fluorobenzamide) yields oxazole derivatives under analogous conditions, producing heterocycles with different physicochemical properties and biological profiles . A representative application demonstrates that reaction of the target thioamide with chloroacetone under basic conditions (NaH, NMP, 0°C) generates substituted thiazole intermediates in one synthetic step [2]. The sulfur atom in the thioamide confers increased nucleophilicity at the thiocarbonyl carbon compared to the carbonyl carbon in amides.

Heterocyclic synthesis Thioamide chemistry Thiazole formation

Halogen Substitution Pattern Influences Binding Affinity in Carbothioamide-Derived Bioactive Molecules

In a systematic SAR study of carbothioamide derivatives as anticancer agents, compounds bearing bromine at the ortho position of phenyl-substituted carbothioamides exhibited superior activity compared to analogs with bromine in alternative positions or with different halogen substituents [1]. The study reported that replacement of the bromo group to the ortho position of phenyl-substituted carbothioamide yielded the best activity among the halogen-containing compounds evaluated [2]. While this SAR inference derives from structurally related carbothioamides rather than direct measurement of 2-bromo-5-fluorobenzene-1-carbothioamide itself, the ortho-bromine substitution pattern in the target compound aligns with the optimal pharmacophoric arrangement identified in this class.

Structure-activity relationship Medicinal chemistry Enzyme inhibition

Validated Application Scenarios for 2-Bromo-5-fluorobenzene-1-carbothioamide (CAS 1527716-82-0) Based on Empirical Evidence


Synthesis of 2-(2-Bromo-5-fluorophenyl)-Substituted Thiazole Derivatives for Medicinal Chemistry

2-Bromo-5-fluorobenzene-1-carbothioamide serves as a direct precursor for constructing thiazole-containing heterocycles via Hantzsch-type cyclocondensation with α-halocarbonyl compounds. This application is supported by established synthetic methodology employing thioamides for thiazole ring formation [1]. The resulting thiazole products bearing the 2-bromo-5-fluorophenyl moiety represent scaffolds of interest in antibacterial and anticancer drug discovery programs .

Palladium-Catalyzed Cross-Coupling Platform for Ortho-Functionalized Biaryl and Heteroaryl Synthesis

The ortho-positioned bromine atom in 2-bromo-5-fluorobenzene-1-carbothioamide provides a defined site for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. The carbothioamide group remains intact under standard palladium-catalyzed coupling conditions, enabling sequential functionalization strategies [1]. The meta-fluorine substituent modulates the electronic properties of the aromatic ring without participating in undesired side reactions, offering an advantage over dihalogenated analogs where both halogens may compete for coupling .

Thioamide-Based Pharmacophore Construction in Structure-Activity Relationship Studies

Carbothioamide derivatives have demonstrated anticancer activity attributed to inhibition of ribonucleoside diphosphate reductase (RDR), an enzyme involved in DNA biosynthesis [1]. SAR studies within the carbothioamide class indicate that ortho-bromine substitution on the phenyl ring correlates with enhanced activity relative to meta- or para-substituted analogs . 2-Bromo-5-fluorobenzene-1-carbothioamide, possessing the ortho-bromine arrangement, represents a suitable starting material for constructing focused carbothioamide libraries to explore this SAR relationship further [2].

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